molecular formula C12H8ClN3OS B3032666 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone CAS No. 338794-10-8

7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone

Cat. No. B3032666
CAS RN: 338794-10-8
M. Wt: 277.73 g/mol
InChI Key: VDOUGXWXWQAGHC-UHFFFAOYSA-N
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Description

The compound 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been studied extensively due to their potential therapeutic applications, including analgesic and antibacterial properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the condensation of suitable precursors. For instance, the synthesis of related compounds such as 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one has been achieved by condensing 2-amino-methyl-4-methoxybenzoate with acetic anhydride, followed by a reaction with hydrazine hydrate to produce novel quinazolin-4-ones . Although the specific synthesis route for 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is not detailed in the provided papers, similar synthetic strategies could be applied, involving key intermediates and subsequent cyclization or amination reactions .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further substituted with various functional groups that influence the compound's biological activity. Infrared (IR), Nuclear Magnetic Resonance (1H and 13C NMR), Gas Chromatography Mass Spectrometry (GC-MS), and Elemental analysis are commonly used techniques to confirm the structure of synthesized compounds . These analytical methods provide detailed information about the molecular framework and the nature of substituents attached to the quinazolinone nucleus.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, the presence of an amino group can facilitate further derivatization, such as the formation of amide analogues, as seen in the synthesis of N-(2-(7-chloro-4-oxo-2-(phenylamino)quinazolin-3(4H)-yl)ethyl) amides . The reactivity of the chloro group also allows for substitution reactions, which can be exploited to introduce new pharmacophores or to modify the compound's physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of chloro and methyl groups, as well as other substituents like the thiazolyl moiety, can affect the compound's solubility, stability, and overall reactivity. The IR spectra can reveal functional group vibrations, such as C-O stretches, which are indicative of the compound's chemical nature . The pharmacological properties, such as analgesic and antibacterial activities, are also a direct result of the compound's chemical structure, as these properties are often evaluated in vivo using models like acetic acid-induced writhing in mice .

properties

IUPAC Name

7-chloro-2-methyl-3-(1,3-thiazol-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c1-7-15-10-6-8(13)2-3-9(10)11(17)16(7)12-14-4-5-18-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOUGXWXWQAGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396734
Record name 6H-377S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone

CAS RN

338794-10-8
Record name 6H-377S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
Reactant of Route 2
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
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7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
Reactant of Route 4
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
Reactant of Route 5
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
Reactant of Route 6
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone

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